molecular formula C23H28FN3O2 B3550181 (4-FLUOROPHENYL){4-[4-(2-METHOXYPHENYL)PIPERAZINO]PIPERIDINO}METHANONE

(4-FLUOROPHENYL){4-[4-(2-METHOXYPHENYL)PIPERAZINO]PIPERIDINO}METHANONE

Cat. No.: B3550181
M. Wt: 397.5 g/mol
InChI Key: YTIMNAYNMINREN-UHFFFAOYSA-N
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Description

(4-Fluorophenyl){4-[4-(2-methoxyphenyl)piperazino]piperidino}methanone is a complex organic compound featuring a methanone core linked to a 4-fluorophenyl group and a piperidine-piperazine hybrid scaffold substituted with a 2-methoxyphenyl moiety.

Properties

IUPAC Name

(4-fluorophenyl)-[4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28FN3O2/c1-29-22-5-3-2-4-21(22)26-16-14-25(15-17-26)20-10-12-27(13-11-20)23(28)18-6-8-19(24)9-7-18/h2-9,20H,10-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTIMNAYNMINREN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)C(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-FLUOROPHENYL){4-[4-(2-METHOXYPHENYL)PIPERAZINO]PIPERIDINO}METHANONE typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the fluorophenyl and methoxyphenyl groups. Common reagents used in these reactions include fluorobenzene, methoxybenzene, and piperazine. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-FLUOROPHENYL){4-[4-(2-METHOXYPHENYL)PIPERAZINO]PIPERIDINO}METHANONE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide), and various catalysts. The reaction conditions can vary widely, but they often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

(4-FLUOROPHENYL){4-[4-(2-METHOXYPHENYL)PIPERAZINO]PIPERIDINO}METHANONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-FLUOROPHENYL){4-[4-(2-METHOXYPHENYL)PIPERAZINO]PIPERIDINO}METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular signaling pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Classification of Analogs

Similar compounds are categorized based on shared features:

  • Fluorophenyl-methanone backbone: Presence of a 4-fluorophenyl group attached to a ketone.
  • Piperazine/piperidine scaffolds : Nitrogen-containing heterocycles influencing pharmacokinetics.
  • Substituent variations: Modifications in aromatic rings (e.g., methoxy, trifluoromethyl) or core structures (e.g., azetanone, benzimidazole).

Key Analogs and Their Properties

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Melting Point/Data Source
Target: (4-Fluorophenyl){4-[4-(2-methoxyphenyl)piperazino]piperidino}methanone C23H25FN3O2* ~401.47 Piperidine-piperazine hybrid with 4-fluorophenyl and 2-methoxyphenyl groups Not reported in evidence
2-(4-Benzyhydrylpiperazino)-1-(4-fluorophenyl)-1-ethanone O-methyloxime C26H28FN3O 417.50 Benzhydryl-piperazine, oxime modification Not reported
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone C16H14F3N2OS 348.36 Thiophene and trifluoromethylphenyl substituents Synthesized via HOBt/TBTU coupling
(4-Fluorophenyl)(2-hydroxy-1H-benzimidazol-5-yl)methanone C14H10FN3O2 271.25 Benzimidazole core with hydroxyl group Part of EP pharmacopeia standards
3-([4-(2-Fluorophenyl)piperazino]methyl)-4-(4-methoxyphenyl)-1-phenyl-2-azetanone C27H28FN3O2 445.53 Azetanone core with fluorophenyl and methoxyphenyl groups CAS: 478049-87-5

*Calculated based on structural analysis.

Functional Group Impact on Properties

  • Fluorine substitution : Enhances metabolic stability and lipophilicity, as seen in EP-standardized fluorophenyl-benzimidazoles .
  • Methoxy groups : Increase solubility and modulate receptor binding, contrasting with the electron-withdrawing trifluoromethyl group in compound 21 .
  • Piperazine vs. piperidine : Piperazine’s additional nitrogen may improve aqueous solubility compared to piperidine derivatives.

Pharmacological Implications (Inferred)

For instance:

  • Piperazine-containing compounds (e.g., ) are common in antipsychotics and antidepressants.
  • Fluorophenyl-benzimidazoles ( ) are associated with antiparasitic and kinase inhibitory activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-FLUOROPHENYL){4-[4-(2-METHOXYPHENYL)PIPERAZINO]PIPERIDINO}METHANONE
Reactant of Route 2
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(4-FLUOROPHENYL){4-[4-(2-METHOXYPHENYL)PIPERAZINO]PIPERIDINO}METHANONE

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